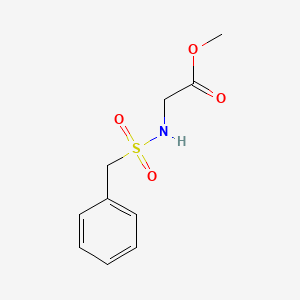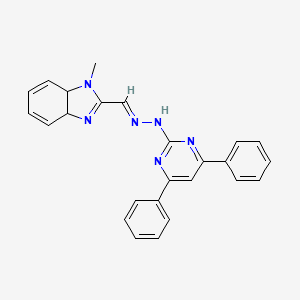![molecular formula C17H15NO5 B5693390 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, also known as Coumarin-3-acetamide, is a chemical compound that belongs to the class of coumarin derivatives. Coumarin derivatives have been widely studied for their various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and immune response. 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the inhibition of the expression of pro-inflammatory cytokines and chemokines. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antitumor activity is mediated through the induction of apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide has been shown to exhibit various biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Its antitumor activity is mediated through the induction of apoptosis in cancer cells. It also exhibits antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. However, it also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Its toxicity profile and pharmacokinetics also need to be evaluated before it can be considered for clinical use.
Future Directions
There are several future directions for the study of 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide. One direction is to further elucidate its mechanism of action and molecular targets. This will provide insights into its biological activities and potential therapeutic applications. Another direction is to evaluate its toxicity profile and pharmacokinetics in animal models. This will provide important information for its clinical development. Further studies are also needed to evaluate its efficacy in various disease models, including inflammatory diseases, cancer, and infectious diseases. Finally, the development of novel derivatives of 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide with improved biological activities and pharmacokinetic profiles is also an important direction for future research.
Synthesis Methods
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide can be synthesized by the reaction of 3-acetamidocoumarin with 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromene-3-carboxylic acid in the presence of a catalyst. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the coumarin derivative and the amine group of the acetamide.
Scientific Research Applications
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide has been studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamidecetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-9-14(22-8-15(18)19)6-5-12-11-4-3-10(21-2)7-13(11)17(20)23-16(9)12/h3-7H,8H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEMLMGAPPRIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)
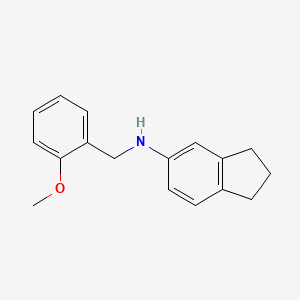
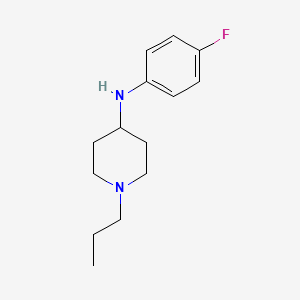
![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
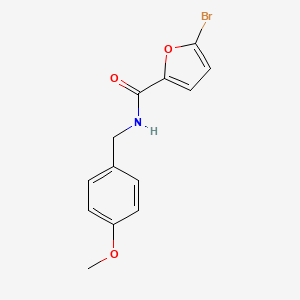
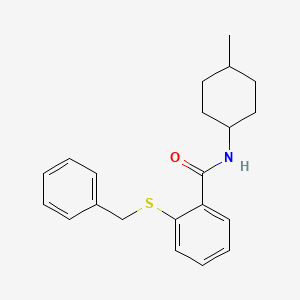
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)

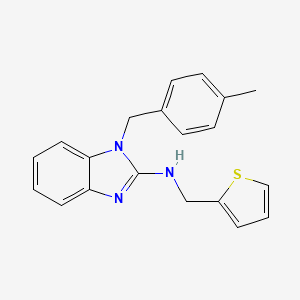
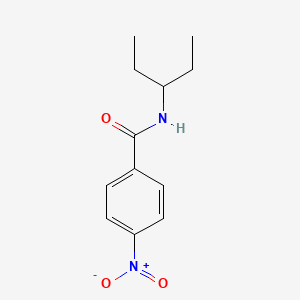
![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)
